6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL
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Overview
Description
6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-D]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position further defines its chemical structure. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-D]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a formamidine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of microwave irradiation to improve reaction efficiency and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Hydroxylation: Sodium hydroxide or other hydroxylating agents.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted thienopyrimidines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as kinases. The compound has been shown to inhibit the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidin-4-OL: Lacks the bromine and methyl groups present in 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL.
6-Bromo-4-chloropyrido[2,3-D]pyrimidine: Contains a chlorine atom instead of a hydroxyl group.
2-Aryl-4-morpholinothieno[2,3-D]pyrimidine: Contains an aryl group and morpholine ring, showing different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the PI3K pathway with high potency makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYVJTWOHTDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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